![molecular formula C12H18N4O3 B12612712 N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide CAS No. 911321-16-9](/img/structure/B12612712.png)
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide is a complex organic compound with a unique structure that includes a nitrophenyl group, a dimethylaminoethyl group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with N,N-dimethylethylenediamine followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the dimethylaminoethyl group.
N-(3-Nitrophenyl)acetamide: Similar structure with the nitro group in a different position.
N-(2-Dimethylaminoethyl)acetamide: Lacks the nitrophenyl group.
Uniqueness
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide is unique due to the presence of both the nitrophenyl and dimethylaminoethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
911321-16-9 |
|---|---|
Molekularformel |
C12H18N4O3 |
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
N-[4-[2-(dimethylamino)ethylamino]-3-nitrophenyl]acetamide |
InChI |
InChI=1S/C12H18N4O3/c1-9(17)14-10-4-5-11(12(8-10)16(18)19)13-6-7-15(2)3/h4-5,8,13H,6-7H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
HFFXLYNDAFXRKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)NCCN(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


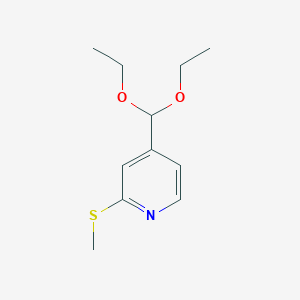
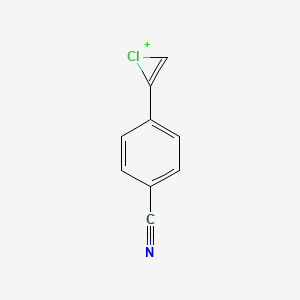
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide](/img/structure/B12612642.png)
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12612643.png)

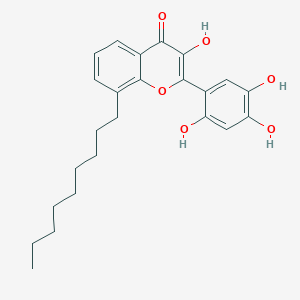
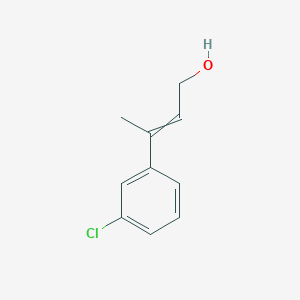
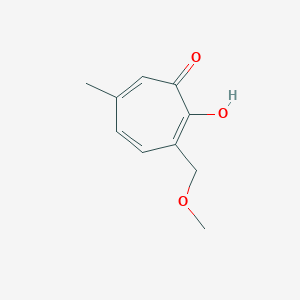
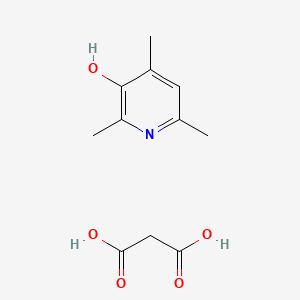
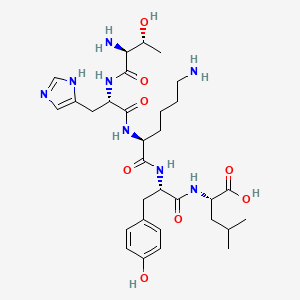
![4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12612706.png)
![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B12612716.png)
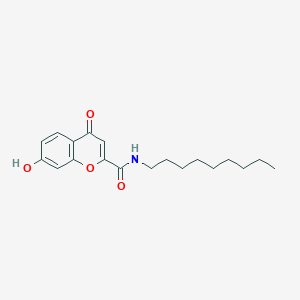
![9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12612723.png)
